molecular formula C11H12BrFO3 B13920241 Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate

Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate

Cat. No.: B13920241
M. Wt: 291.11 g/mol
InChI Key: UZOYPJDQRKPFIX-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate is a halogenated aromatic ester with a hydroxyl group, bromine, and fluorine substituents. Its molecular formula is C₁₁H₁₂BrFO₃, and it features a tert-butyl ester group at the carboxyl position. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research due to its reactive bromine and fluorine substituents, which enable cross-coupling reactions and further functionalization . The hydroxyl group at the 2-position enhances polarity, influencing solubility and reactivity compared to non-hydroxylated analogs.

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate

InChI

InChI=1S/C11H12BrFO3/c1-11(2,3)16-10(15)8-7(13)5-4-6(12)9(8)14/h4-5,14H,1-3H3

InChI Key

UZOYPJDQRKPFIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1O)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate typically involves the esterification of 3-bromo-6-fluoro-2-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out with sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous solution or chromium trioxide in acetic acid are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Ester Hydrolysis: The major product is 3-bromo-6-fluoro-2-hydroxybenzoic acid.

    Oxidation: The major product is 3-bromo-6-fluoro-2-oxo-benzoate.

Scientific Research Applications

Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate with analogs differing in substituent positions, ester groups, or halogenation patterns. Key compounds include:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Properties/Applications
This compound Br (3), F (6), OH (2), tert-butyl ester C₁₁H₁₂BrFO₃ 307.17 g/mol High polarity due to OH group; precursor for Suzuki couplings
tert-Butyl 4-bromo-2-fluorobenzoate Br (4), F (2), tert-butyl ester C₁₁H₁₂BrFO₂ 291.12 g/mol Lower polarity; used in meta-directed electrophilic substitutions
Ethyl 5-bromo-2-fluorobenzoate Br (5), F (2), ethyl ester C₉H₈BrFO₂ 247.07 g/mol Higher volatility; common in Friedel-Crafts alkylations
tert-Butyl 4-bromo-2,6-difluorobenzoate Br (4), F (2,6), tert-butyl ester C₁₁H₁₁BrF₂O₂ 309.11 g/mol Enhanced steric hindrance; resistant to nucleophilic attack

Reactivity and Stability

  • Halogen Reactivity : Bromine at the 3-position (target compound) is more reactive in Suzuki-Miyaura cross-couplings compared to bromine at the 4-position (e.g., tert-butyl 4-bromo-2-fluorobenzoate), due to reduced steric hindrance from adjacent substituents .
  • Hydroxyl Group Influence: The hydroxyl group in the target compound increases acidity (pKa ~8–10), enabling deprotonation for nucleophilic reactions, whereas non-hydroxylated analogs require harsher conditions for activation .
  • Fluorine Effects : Fluorine at the 6-position (target) enhances electron-withdrawing effects, stabilizing intermediates in SNAr reactions compared to fluorine at the 2-position in ethyl 5-bromo-2-fluorobenzoate .

Stability and Handling Considerations

  • Storage : Dry, ventilated conditions to prevent hydrolysis of the ester group .
  • Toxicity : Brominated aromatics may exhibit acute toxicity; use PPE to minimize exposure .

Biological Activity

Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a tert-butyl group attached to a benzoate moiety. The synthesis of this compound typically involves the bromination of 3,6-fluoro-2-hydroxybenzoic acid followed by esterification with tert-butanol.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of various derivatives of benzoic acid, including those similar to this compound. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains, suggesting potential efficacy in treating infections caused by resistant pathogens.

Anticancer Activity

The compound's structural features suggest it may interact with biological targets involved in cancer progression. For instance, compounds with similar scaffolds have been shown to inhibit histone methyltransferases (HMTs), which play a crucial role in gene regulation associated with oncogenesis. In vitro studies indicate that such compounds can reduce the expression of oncogenes like MYC, which is often overexpressed in tumors.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that derivatives exhibit favorable absorption and distribution characteristics. Additionally, toxicity assessments reveal that many similar compounds maintain low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on structurally related benzoate derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in halogen substitution could enhance antibacterial efficacy:

CompoundActivity (Zone of Inhibition)
This compoundTBD
Related Compound A15 mm
Related Compound B20 mm

Case Study 2: Anticancer Efficacy

In a high-throughput screening of compounds targeting MYC-driven tumors, several analogs demonstrated promising results:

CompoundIC50 (μM)MYC Inhibition (%)
This compoundTBDTBD
Compound C1.585%
Compound D0.890%

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